

# Physical and chemical properties of 2-Chloro-6-fluorotoluene

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## Compound of Interest

Compound Name: 2-Chloro-6-fluorotoluene

Cat. No.: B1346809

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An In-depth Technical Guide on the Physical and Chemical Properties of **2-Chloro-6-fluorotoluene**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Chloro-6-fluorotoluene**, with the CAS number 443-83-4, is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, featuring both chlorine and fluorine atoms on the toluene ring, imparts unique reactivity and makes it a valuable building block in organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and key synthetic pathways in which it is involved.

## Chemical Identity

Identifier	Value
IUPAC Name	1-Chloro-3-fluoro-2-methylbenzene
Synonyms	2-Chloro-6-fluorotoluene, 6-Fluoro-2-chlorotoluene
CAS Number	443-83-4
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClF
Molecular Weight	144.57 g/mol [1][2][3][4][5][6]
SMILES	<chem>Cc1c(F)cccc1Cl</chem>
InChI Key	FNPVYRJTBXHIPB-UHFFFAOYSA-N

## Physical Properties

The physical properties of **2-Chloro-6-fluorotoluene** are summarized in the table below. These characteristics are essential for its handling, storage, and application in various chemical processes.

Property	Value
Appearance	Colorless to light yellow liquid
Boiling Point	154-156 °C[1][2][4][7][8][9][10]
Density	1.191 g/mL at 25 °C[1][2][4][7][8][9][10]
Refractive Index (n <sub>20/D</sub> )	1.502-1.504[1][2][4][7][8][9]
Flash Point	46 °C (115 °F)[2][4][7][11]
Vapor Pressure	24.1 mmHg at 25 °C[1][2]
Water Solubility	Insoluble[7][9][12]
Storage Temperature	Room Temperature, in a dry area[3][7][9][11]

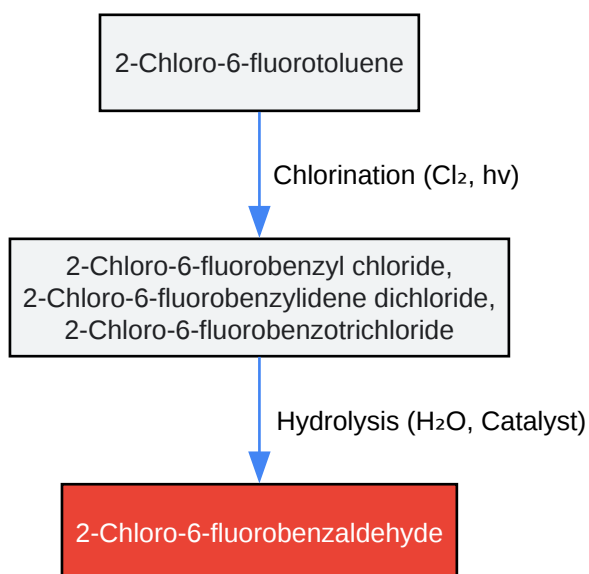
## Chemical Properties and Reactivity

**2-Chloro-6-fluorotoluene** is a versatile organic intermediate. Its reactivity is primarily centered around the methyl group and the aromatic ring, which can undergo various transformations.

- **Oxidation of the Methyl Group:** The methyl group can be oxidized to form a carboxyl group or an aldehyde. A significant application is the oxidation to 2-chloro-6-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and pesticides.
- **Aromatic Substitution:** The aromatic ring can undergo further substitution reactions, although the existing halogen substituents influence the position of incoming groups.
- **Intermediate in Heterocycle Synthesis:** It is a precursor in the synthesis of heterocyclic compounds, such as 4-chloro-1H-indazole.

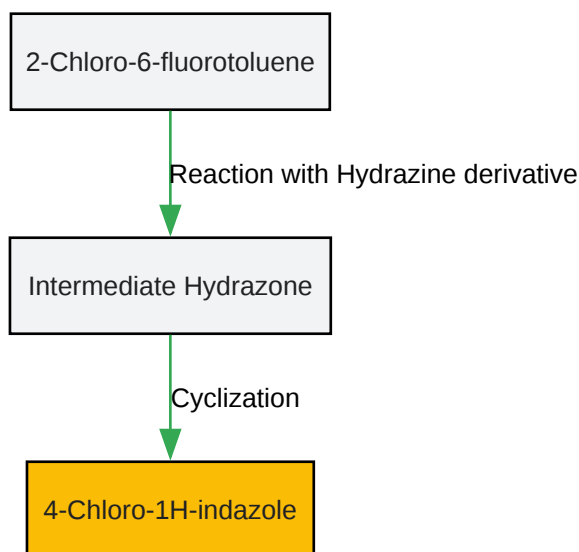
## Synthetic Pathways

The following diagrams illustrate key synthetic transformations involving **2-Chloro-6-fluorotoluene**.



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Caption: Synthesis of 2-chloro-6-fluorobenzaldehyde from **2-Chloro-6-fluorotoluene**.



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Caption: Role of **2-Chloro-6-fluorotoluene** in the synthesis of 4-chloro-1H-indazole.

## Experimental Protocols

The following are detailed methodologies for determining the key physical and chemical properties of **2-Chloro-6-fluorotoluene**.

### Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

- Thiele tube or oil bath
- Thermometer (calibrated)
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or hot plate)

- Liquid paraffin or other suitable heating oil

Procedure:

- Fill the small test tube with 2-3 mL of **2-Chloro-6-fluorotoluene**.[\[13\]](#)
- Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
- Immerse the assembly in the Thiele tube or oil bath, making sure the heating oil level is above the sample level but below the opening of the test tube.
- Gently heat the side arm of the Thiele tube or the oil bath with constant stirring.
- Observe the capillary tube. As the temperature rises, air trapped in the capillary will escape as a stream of bubbles.
- When a rapid and continuous stream of bubbles emerges from the open end of the capillary, stop heating.
- The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[7\]](#)

## Determination of Density (Pycnometer Method)

Objective: To measure the mass per unit volume of the liquid.

Apparatus:

- Pycnometer (a glass flask with a specific, known volume)
- Analytical balance (accurate to  $\pm 0.0001$  g)
- Constant temperature water bath
- Thermometer

#### Procedure:

- Thoroughly clean and dry the pycnometer.
- Weigh the empty, dry pycnometer and record its mass ( $m_1$ ).
- Fill the pycnometer with distilled water and place it in the constant temperature water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
- Ensure the water level is exactly at the calibration mark. Dry the outside of the pycnometer and weigh it. Record this mass ( $m_2$ ).
- Empty and dry the pycnometer.
- Fill the pycnometer with **2-Chloro-6-fluorotoluene** and allow it to equilibrate in the water bath at the same temperature.
- Adjust the liquid level to the calibration mark, dry the exterior, and weigh the pycnometer. Record this mass ( $m_3$ ).
- The density of the sample is calculated using the formula:  $\text{Density\_sample} = [(m_3 - m_1) / (m_2 - m_1)] * \text{Density\_water}$  (where Density\_water at the given temperature is a known value).

## Measurement of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when passing through the liquid.

#### Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Dropper or pipette
- Soft lens tissue
- Acetone or ethanol for cleaning

#### Procedure:

- Turn on the refractometer and the connected water bath, setting the temperature to 20 °C.
- Clean the prism surfaces with a soft tissue moistened with acetone or ethanol and allow them to dry.<sup>[9][14]</sup>
- Using a dropper, place a few drops of **2-Chloro-6-fluorotoluene** onto the lower prism.<sup>[9][14]</sup>
- Close the prisms firmly.
- Adjust the light source and the eyepiece to get a clear view of the scale.
- Turn the coarse adjustment knob until the light and dark fields appear in the eyepiece.
- Rotate the fine adjustment knob to bring the dividing line between the light and dark fields exactly to the center of the crosshairs.
- If a colored band is visible, adjust the chromaticity compensator until the dividing line is sharp and colorless.
- Read the refractive index value from the scale.

## Spectroscopic Analysis

### 6.4.1. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Procedure (Neat Liquid Film):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one to two drops of **2-Chloro-6-fluorotoluene** onto the surface of one salt plate.
- Place the second salt plate on top and gently press to form a thin liquid film between the plates.<sup>[15][16]</sup>
- Place the "sandwich" of plates into the sample holder of the IR spectrometer.

- Acquire the background spectrum (air).
- Acquire the sample spectrum.
- Clean the salt plates with a suitable solvent (e.g., acetone) and return them to the desiccator.  
[\[15\]](#)

#### 6.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure and connectivity of atoms in the molecule.

Procedure ( $^1\text{H}$  and  $^{13}\text{C}$  NMR):

- Dissolve 5-20 mg of **2-Chloro-6-fluorotoluene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a small vial.[\[3\]](#)[\[4\]](#)
- Filter the solution through a small plug of cotton or glass wool in a pipette directly into a clean, dry NMR tube to remove any particulate matter.[\[2\]](#)[\[4\]](#)
- The final volume in the NMR tube should be sufficient to cover the detection coils (typically a height of 4-5 cm).
- Cap the NMR tube and wipe it clean.
- Insert the tube into the NMR spectrometer.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to the instrument's standard operating procedures.

#### 6.4.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the compound from any impurities and determine its molecular weight and fragmentation pattern.

Procedure:

- Prepare a dilute solution of **2-Chloro-6-fluorotoluene** in a volatile organic solvent (e.g., dichloromethane or hexane).[\[17\]](#)[\[18\]](#)



- Inject a small volume (typically 1  $\mu\text{L}$ ) of the solution into the GC-MS instrument.
- The sample is vaporized in the injector and separated on the GC column based on its boiling point and polarity.
- As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact).
- The resulting ions are separated by their mass-to-charge ratio and detected.
- The resulting mass spectrum provides the molecular weight and a characteristic fragmentation pattern that can be used for identification.

## Safety and Handling

**2-Chloro-6-fluorotoluene** is a flammable liquid and an irritant.[9][19]

- Hazards: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[19]
- Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[9]
- Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry area.[3][7][9]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

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